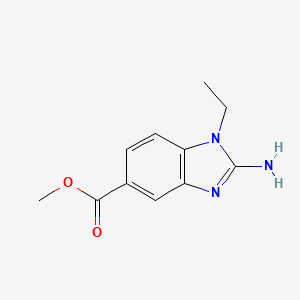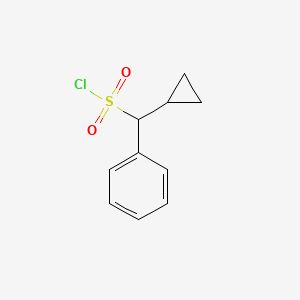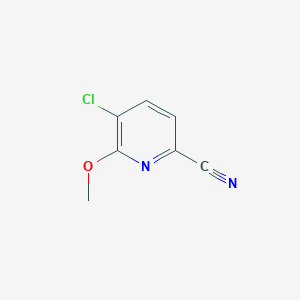
2-Bromo-4-(cyclopropylmethoxy)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-(cyclopropylmethoxy)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a bromine atom at the 2-position and a cyclopropylmethoxy group at the 4-position. Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of 2-bromopyrimidine as a starting material, which is then reacted with cyclopropylmethanol in the presence of a base such as potassium carbonate to form the desired compound .
Industrial Production Methods
Industrial production of 2-Bromo-4-(cyclopropylmethoxy)pyrimidine may involve large-scale bromination and etherification reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-(cyclopropylmethoxy)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions, leading to the formation of different functional groups.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while coupling reactions can produce aryl-substituted pyrimidines.
Aplicaciones Científicas De Investigación
2-Bromo-4-(cyclopropylmethoxy)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents, particularly those targeting cancer, infectious diseases, and inflammatory conditions.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Chemical Biology: The compound is employed in the design of chemical probes for studying protein-ligand interactions and cellular processes.
Material Science: Pyrimidine derivatives, including this compound, are used in the development of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-(cyclopropylmethoxy)pyrimidine depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor of specific enzymes or receptors, modulating biological pathways involved in disease processes. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-methoxypyrimidine: Similar in structure but with a methoxy group instead of a cyclopropylmethoxy group.
2-Chloro-4-(cyclopropylmethoxy)pyrimidine: Similar but with a chlorine atom instead of a bromine atom.
4-(Cyclopropylmethoxy)-6-methylpyrimidine: Similar but with a methyl group at the 6-position instead of a bromine atom at the 2-position.
Uniqueness
2-Bromo-4-(cyclopropylmethoxy)pyrimidine is unique due to the presence of both the bromine atom and the cyclopropylmethoxy group, which can influence its reactivity and biological activity
Propiedades
Fórmula molecular |
C8H9BrN2O |
|---|---|
Peso molecular |
229.07 g/mol |
Nombre IUPAC |
2-bromo-4-(cyclopropylmethoxy)pyrimidine |
InChI |
InChI=1S/C8H9BrN2O/c9-8-10-4-3-7(11-8)12-5-6-1-2-6/h3-4,6H,1-2,5H2 |
Clave InChI |
MCMFNGVHSBOULY-UHFFFAOYSA-N |
SMILES canónico |
C1CC1COC2=NC(=NC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanol](/img/structure/B13645862.png)
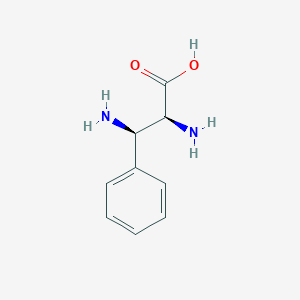
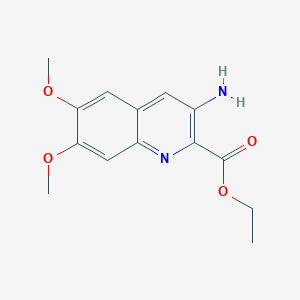
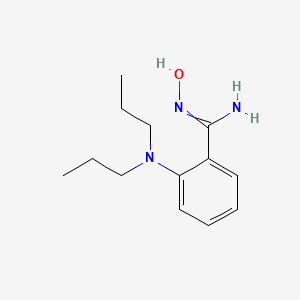
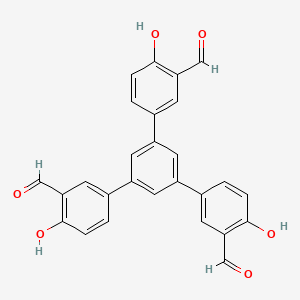
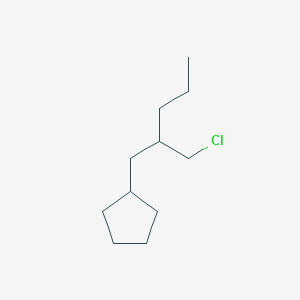
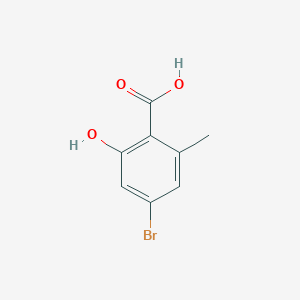
![5-bromo-4-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13645911.png)
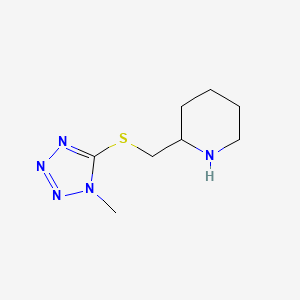
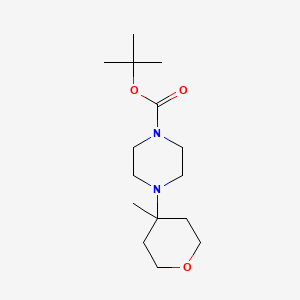
![5,6-Difluoro-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B13645929.png)
